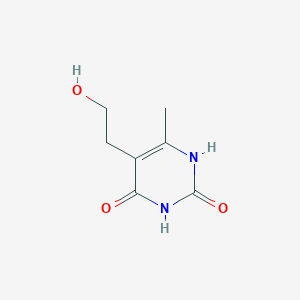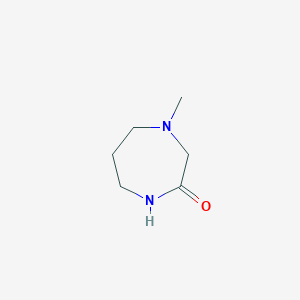
4-Methyl-1,4-diazepan-2-one
Overview
Description
4-Methyl-1,4-diazepan-2-one is a compound with the CAS Number: 24286-84-8 and a molecular weight of 128.17 . It is a powder in physical form . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of 1,4-diazepanes, which includes this compound, has been achieved through an enzymatic intramolecular asymmetric reductive amination . This process involves the use of enantiocomplementary IREDs for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C6H12N2O/c1-8-4-2-3-7-6(9)5-8/h2-5H2,1H3,(H,7,9) . This compound belongs to the class of organic compounds known as 1,4-diazepanes .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a melting point of 88-91°C .Scientific Research Applications
Optimization in Diabetes Treatment
4-Methyl-1,4-diazepan-2-one derivatives have been optimized for treating type 2 diabetes. This optimization led to the discovery of highly potent and selective DPP-4 inhibitors, offering potential in diabetes management (Liang et al., 2007).
Development of σ1 Receptor Ligands
1,4-diazepanes with various substituents have been synthesized from amino acids, exploring their role as σ1 receptor ligands. These compounds show potential in addressing issues related to σ1 affinity and selectivity, influencing receptor-related therapeutic strategies (Fanter et al., 2017).
Synthesis of Triazenes
This compound has been used to create a new series of triazenes, characterized by their stability and potential applications in various fields, including chemistry and medicine (Moser & Vaughan, 2004).
Microwave Assisted Synthesis
Research has demonstrated the use of this compound derivatives in microwave-assisted synthesis of diazepin-5-ones, indicating a rapid and efficient method for producing these compounds (Wlodarczyk et al., 2007).
Solid-phase Organic Synthesis
The compound has been utilized in solid-phase organic synthesis for creating chiral, non-racemic 1,2,4-trisubstituted 1,4-diazepanes. This method shows promise for selective σ1 receptor affinity, which could be significant in pharmaceutical development (Fanter et al., 2018).
Crystal Structures and Docking Studies
Studies involving this compound derivatives have focused on their crystal structures and docking studies. This research could provide insights into their potential as drug molecules, given their interaction with target proteins (Velusamy et al., 2015).
Novel Inhibitors of LFA-1
1,4-Diazepane-2-ones, including this compound, have been explored as novel inhibitors of LFA-1. This research presents new avenues in the development of antagonists for the LFA-1/ICAM-1 interaction, important in immunological responses (Wattanasin et al., 2003).
Synthesis of Benzo[e][1,4]diazepin-3-ones
Research involving this compound has led to the synthesis of benzo[e][1,4]diazepin-3-ones, highlighting a novel approach with applications in chemistry and medicine (Geng et al., 2019).
T-type Calcium Channel Blockers
1,4-Diazepane derivatives have been synthesized as T-type calcium channel blockers. This indicates the potential of these compounds in the treatment of diseases related to T-type calcium channels (Gu et al., 2010).
Supplying Rho–Kinase Inhibitor K-115
A practical synthesis of 3-methyl-1,4-diazepane-1-carboxylate, an intermediate of Rho–kinase inhibitor K-115, has been developed using this compound. This work is significant in the large-scale production of this inhibitor (Gomi et al., 2012).
Anti-tubercular Agents
Derivatives of this compound have been studied for their anti-tubercular activity, showcasing their potential as potent anti-tubercular agents (Naidu et al., 2016).
Safety and Hazards
The safety information for 4-Methyl-1,4-diazepan-2-one indicates that it is a hazardous compound . The hazard statements include H315, H318, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
properties
IUPAC Name |
4-methyl-1,4-diazepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8-4-2-3-7-6(9)5-8/h2-5H2,1H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRVCSGEUIGZQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCNC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481771 | |
| Record name | 4-methyl-2-homopiperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24286-84-8 | |
| Record name | 4-methyl-2-homopiperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,4-diazepan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


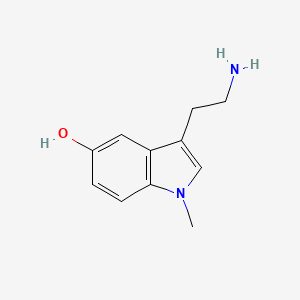
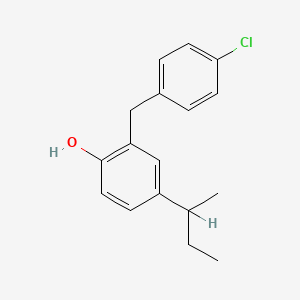
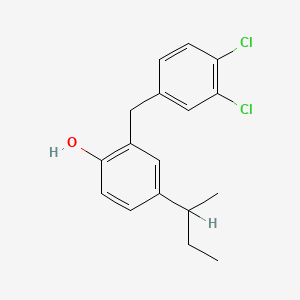

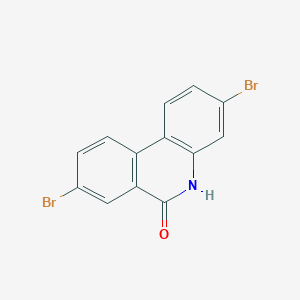
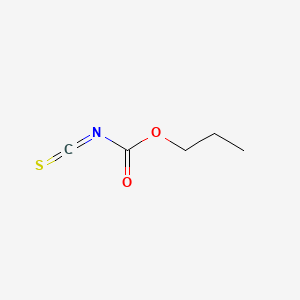
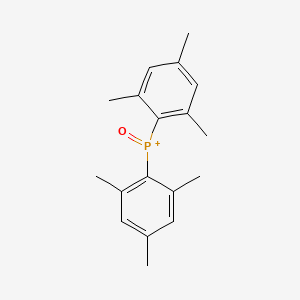
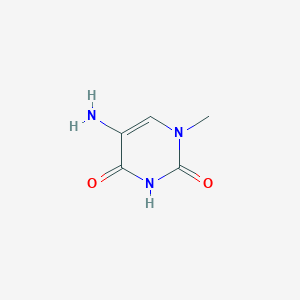
![Benzimidazo[1,2-c]quinazoline](/img/structure/B3050141.png)

